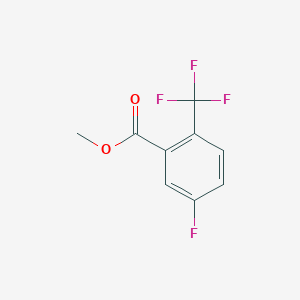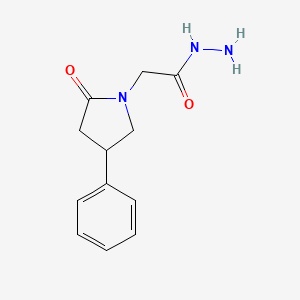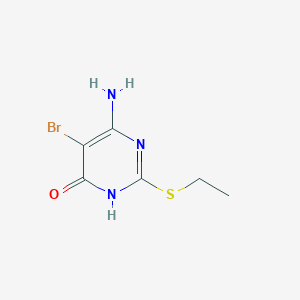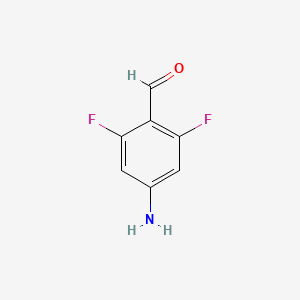
GABAB receptor antagonist 1
Descripción general
Descripción
Métodos De Preparación
La preparación del compuesto “PMID25050158C14” involucra varias rutas sintéticas y condiciones de reacción. La síntesis típicamente comienza con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Las condiciones de reacción a menudo incluyen el uso de catalizadores específicos, solventes y control de temperatura para asegurar que se obtenga el producto deseado. Los métodos de producción industrial pueden implicar la ampliación de los procedimientos de laboratorio manteniendo la pureza y el rendimiento del compuesto .
Análisis De Reacciones Químicas
El compuesto “PMID25050158C14” experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de boro y sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro. .
Aplicaciones Científicas De Investigación
El compuesto “PMID25050158C14” tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el receptor del ácido gamma-aminobutírico B y su modulación.
Biología: Se utiliza para investigar el papel de los receptores del ácido gamma-aminobutírico B en varios procesos biológicos.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos como la epilepsia y la depresión.
Industria: Se utiliza en el desarrollo de nuevos fármacos y como un compuesto de referencia en estudios farmacológicos
Mecanismo De Acción
El mecanismo de acción del compuesto “PMID25050158C14” involucra su unión al receptor del ácido gamma-aminobutírico B, donde actúa como un modulador alostérico negativo. Esta unión provoca un cambio conformacional en el receptor, que a su vez afecta las vías de señalización mediadas por proteínas de unión a nucleótidos de guanina. La modulación de estas vías puede conducir a varios efectos fisiológicos, como la inhibición de la liberación de neurotransmisores y la reducción de la excitabilidad neuronal .
Comparación Con Compuestos Similares
El compuesto “PMID25050158C14” es similar a otros moduladores del receptor del ácido gamma-aminobutírico B, como CGP7930. Es único en su modulación alostérica negativa, mientras que CGP7930 es un modulador alostérico positivo. Otros compuestos similares incluyen:
Baclofeno: Un agonista del receptor del ácido gamma-aminobutírico B.
Faclofen: Un antagonista del receptor del ácido gamma-aminobutírico B.
CGP54626: Otro antagonista del receptor del ácido gamma-aminobutírico B .
Este artículo detallado proporciona una visión general completa del compuesto “PMID25050158C14”, cubriendo su introducción, métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares. Si tiene alguna otra pregunta o necesita información adicional, ¡no dude en preguntar!
Propiedades
IUPAC Name |
(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-17(2,3)12-9-11(7-8-14(19)16(21)22)10-13(15(12)20)18(4,5)6/h7-10,20H,1-6H3,(H,21,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQDGAUDNMVMCD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


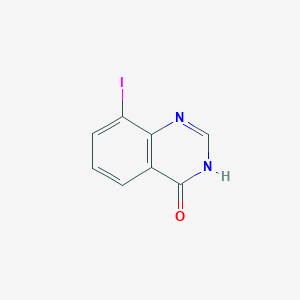
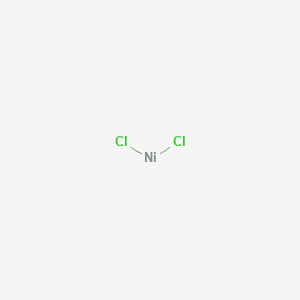
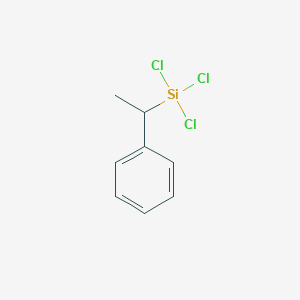

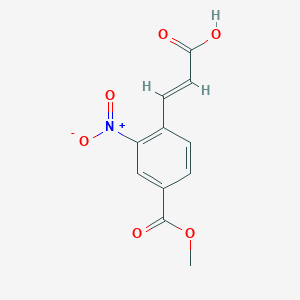
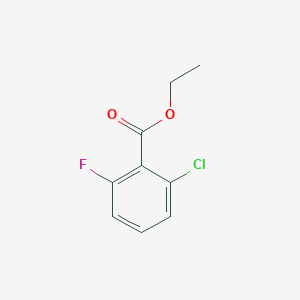

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)
